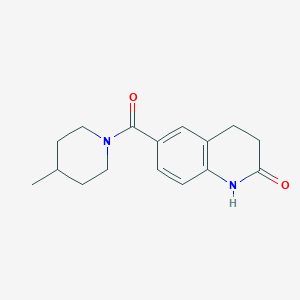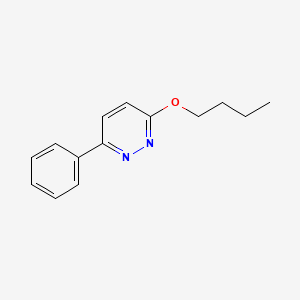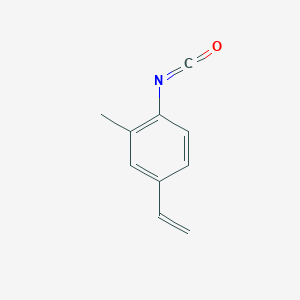
4-Ethenyl-1-isocyanato-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H9NO It is a derivative of benzene, characterized by the presence of an ethenyl group, an isocyanate group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzene (toluene).
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.
Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.
Nucleophilic Substitution: Ureas, carbamates, and other derivatives.
Polymerization: Polymers with varying molecular weights and properties.
科学的研究の応用
4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
作用機序
The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
類似化合物との比較
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the ethenyl group.
4-Ethynyltoluene: Similar structure but contains an ethynyl group instead of an isocyanate group.
4-Methylphenyl isocyanate: Similar structure but lacks the ethenyl group.
Uniqueness
4-Ethenyl-1-isocyanato-2-methylbenzene is unique due to the presence of both an ethenyl group and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
83215-19-4 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC名 |
4-ethenyl-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3 |
InChIキー |
KMAHHLFNFUASFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C=C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


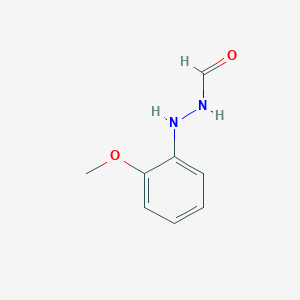
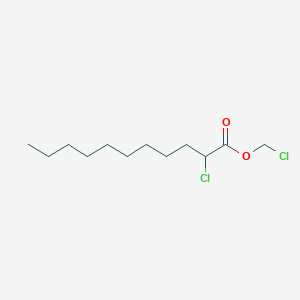
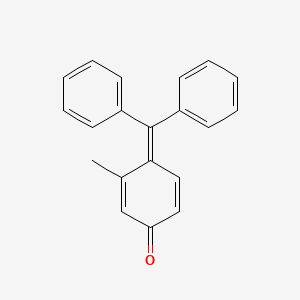
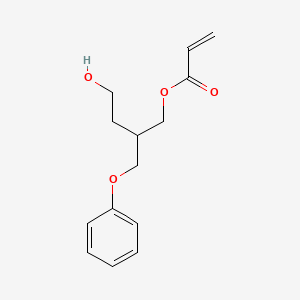
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)

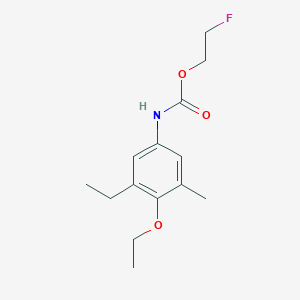
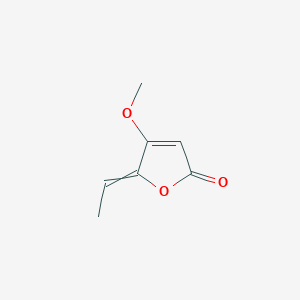
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
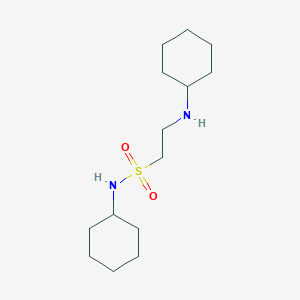
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
